molecular formula C16H17NO5S B12046266 methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate

methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate

Cat. No.: B12046266
M. Wt: 335.4 g/mol
InChI Key: QJMCPVFRLRMAST-ZSOIEALJSA-N
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Description

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate is a complex organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a thiazolidinone ring, a benzoate ester, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.

    Introduction of the Benzoate Ester: The benzoate ester group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Addition of the Ethoxy Group: The ethoxy group is added through an alkylation reaction, using ethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or thiazolidinones.

Scientific Research Applications

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoate ester and ethoxy group may also contribute to the compound’s overall biological activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
  • Ethyl (2Z)-{3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-2-thiazolidinylidene}acetate
  • Ethyl (2Z)-{3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-2-thiazolidinylidene}acetate

Uniqueness

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl]benzoate

InChI

InChI=1S/C16H17NO5S/c1-3-22-15(19)8-14-17(13(18)10-23-14)9-11-4-6-12(7-5-11)16(20)21-2/h4-8H,3,9-10H2,1-2H3/b14-8-

InChI Key

QJMCPVFRLRMAST-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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